molecular formula C15H23ClN2 B1456790 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride CAS No. 1359706-30-1

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride

Cat. No.: B1456790
CAS No.: 1359706-30-1
M. Wt: 266.81 g/mol
InChI Key: PPYUUAAMKMZLQU-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is a heterocyclic compound with the molecular formula C15H23ClN2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the spiro compound, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with precise control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is unique due to its specific spirocyclic structure and the presence of a benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-benzyl-2,9-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.ClH/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15;/h1-3,5-6,16H,4,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYUUAAMKMZLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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